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Compound of Interest

Compound Name: GAT211

Cat. No.: B1674636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and chemical

characterization of GAT211, a novel allosteric modulator of the Cannabinoid 1 Receptor

(CB1R). GAT211 has garnered significant interest in the scientific community for its potential

therapeutic applications, acting as a racemic mixture with distinct pharmacological profiles for

its enantiomers. This document details the synthetic route, experimental protocols, and

comprehensive chemical characterization of GAT211, presenting a valuable resource for

researchers in the field of cannabinoid pharmacology and drug discovery.

Chemical Synthesis
GAT211, chemically known as 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, is synthesized

through a straightforward and efficient method. The synthesis involves the reaction of indole

with β-nitrostyrene in the presence of an acid catalyst. This reaction proceeds via a Friedel-

Crafts-type addition of the indole to the activated double bond of the nitrostyrene.

Experimental Protocol: Synthesis of GAT211
A general and reproducible procedure for the synthesis of GAT211 is as follows[1]:

Reaction Setup: A 5-mL round-bottom flask is charged with 2-phenylindole (2.0 mmol), β-

nitrostyrene (2.1 mmol), a catalytic amount of acetic acid (10 μL), and ethanol (1 mL).
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Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a

period of 2 to 8 hours. The progress of the reaction is monitored by Thin Layer

Chromatography (TLC).

Workup and Purification: Upon completion of the reaction, the mixture is cooled to room

temperature, which typically results in the precipitation of the product. The solid precipitate is

then collected by filtration. Alternatively, the reaction mixture can be concentrated under

reduced pressure, and the resulting residue purified by preparative column chromatography

on silica gel using an ethyl acetate/hexane solvent system as the eluent[1].

This protocol provides a high yield of the desired product, GAT211, as a colorless solid[1].
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A simplified workflow for the synthesis of GAT211.

Chemical Characterization
The structural identity and purity of the synthesized GAT211 are confirmed through a

combination of spectroscopic and physical methods. The key characterization data are

summarized in the table below.
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Property Data

Molecular Formula C₂₂H₁₈N₂O₂

Molecular Weight 342.39 g/mol

Appearance Colorless solid[1]

Melting Point 142–143.2 °C[1]

¹H NMR (400 MHz, DMSO-d₆)

δ 11.46 (s, 1H), 7.66 (d, J = 8.1 Hz, 1H), 7.54

(d, J = 3.5 Hz, 4H), 7.46 (m, J = 6.6, 3.2 Hz,

1H), 7.38 (d, J = 8.1 Hz, 1H), 7.34–7.26 (m, 4H),

7.21 (t, J = 6.8 Hz, 1H), 7.11 (t, J = 7.6 Hz, 1H),

6.98 (t, J = 7.5 Hz, 1H), 5.59–5.41 (m, 2H), 5.21

(t, J = 8.2 Hz, 1H)[1]

¹³C NMR (101 MHz, Chloroform-d)

δ 140.0, 138.7, 137.1, 136.0, 129.7 (2C), 129.2,

128.9 (2C), 128.7 (2C), 127.5 (2C), 127.2,

127.1, 122.4, 120.2, 119.9, 111.3, 109.3, 79.1,

40.8, 21.4[1]

Solubility Soluble in DMSO and ethanol.

Note: High-Resolution Mass Spectrometry (HRMS) and High-Performance Liquid

Chromatography (HPLC) data, while crucial for comprehensive characterization, were not

available in the public domain at the time of this review.

Mechanism of Action and Signaling Pathways
GAT211 functions as a positive allosteric modulator (PAM) and an allosteric agonist at the CB1

receptor. This dual activity is attributed to its racemic nature, with the two enantiomers, GAT228

(R-enantiomer) and GAT229 (S-enantiomer), exhibiting distinct pharmacological properties.

GAT228 is primarily responsible for the allosteric agonist activity, while GAT229 acts as a pure

PAM.

As a PAM, GAT211 enhances the binding and/or efficacy of orthosteric CB1R agonists, such

as the endogenous cannabinoids anandamide and 2-arachidonoylglycerol (2-AG). As an

allosteric agonist, it can directly activate the receptor in the absence of an orthosteric ligand.
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The activation of the CB1 receptor by GAT211 initiates downstream signaling cascades

primarily through two main pathways:

G-protein-dependent signaling: The CB1 receptor is a Gi/o-coupled receptor. Upon

activation, the G-protein dissociates, and the α and βγ subunits modulate the activity of

various downstream effectors. This includes the inhibition of adenylyl cyclase, leading to

decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.

β-arrestin-dependent signaling: Ligand binding to the CB1 receptor can also promote the

recruitment of β-arrestin proteins. This leads to receptor desensitization and internalization,

as well as the activation of distinct signaling pathways, such as the extracellular signal-

regulated kinase (ERK) pathway.

The biased signaling properties of GAT211 and its enantiomers, favoring one pathway over the

other, are a key area of ongoing research and may hold the key to developing therapeutics with

improved side-effect profiles.
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CB1R signaling pathways activated by GAT211.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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